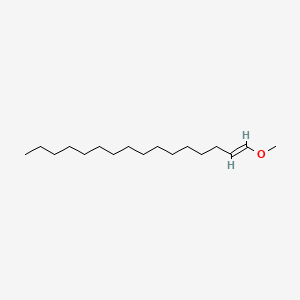
Ether, 1-hexadecenyl methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, 1-hexadecenyl methyl, also known as 1-Methoxy-1-hexadecene or 1-Hexadecene, 1-methoxy-, is an organic compound with the molecular formula C17H34O and a molecular weight of 254.45 g/mol . This compound is characterized by the presence of an ether functional group and a long alkyl chain, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including Ether, 1-hexadecenyl methyl, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve the alkoxide ion of 1-hexadecenol and methyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes . For this compound, the Williamson ether synthesis remains the most practical method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ether, 1-hexadecenyl methyl undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common for long-chain ethers.
Reduction: Reduction reactions are not typical for ethers due to their stability.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Strong acids like HI or HBr are used under acidic conditions to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
Ether, 1-hexadecenyl methyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ether, 1-hexadecenyl methyl primarily involves its role as a solvent and intermediate in chemical reactions. The ether functional group provides stability and resistance to nucleophilic attacks, making it an ideal solvent for various reactions. In biological systems, its long alkyl chain allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadecyl ether: Similar in structure but with a fully saturated alkyl chain.
1-Hexadecene: An unsaturated hydrocarbon with a similar alkyl chain length but lacking the ether functional group.
Uniqueness
Ether, 1-hexadecenyl methyl is unique due to its combination of an ether functional group and a long unsaturated alkyl chain. This combination provides both stability and reactivity, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
(E)-1-methoxyhexadec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCXARWQARLQV-WUKNDPDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














